2-Bromo-N-methylpyridin-4-amine
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Overview
Description
2-Bromo-N-methylpyridin-4-amine is an organic compound with the molecular formula C6H7BrN2 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-N-methylpyridin-4-amine typically involves the bromination of N-methylpyridin-4-amine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-N-methylpyridin-4-amine undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts, such as palladium acetate or palladium on carbon, along with bases like potassium carbonate or cesium carbonate, are used in solvents like ethanol or toluene.
Major Products:
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Coupling Reactions: Products are typically biaryl compounds or other complex organic molecules.
Scientific Research Applications
2-Bromo-N-methylpyridin-4-amine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Material Science: It is employed in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It serves as a building block for the synthesis of bioactive molecules used in various biological assays and studies.
Mechanism of Action
The mechanism of action of 2-Bromo-N-methylpyridin-4-amine depends on its application. In medicinal chemistry, it acts as a precursor to active pharmaceutical ingredients that interact with specific molecular targets, such as enzymes or receptors. The bromine atom in the compound can be replaced by other functional groups, allowing for the creation of diverse molecules with specific biological activities .
Comparison with Similar Compounds
2-Bromo-4-methylpyridine: Similar in structure but with a methyl group instead of an N-methyl group.
2-Amino-4-methylpyridine: Contains an amino group instead of a bromine atom.
Uniqueness: 2-Bromo-N-methylpyridin-4-amine is unique due to its specific substitution pattern, which allows for versatile chemical modifications. This makes it a valuable intermediate in the synthesis of a wide range of compounds with diverse applications .
Properties
IUPAC Name |
2-bromo-N-methylpyridin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2/c1-8-5-2-3-9-6(7)4-5/h2-4H,1H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATSKYIMSPYCKFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=NC=C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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